molecular formula C7H12ClN3O2 B6607460 methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 2839156-46-4

methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6607460
CAS No.: 2839156-46-4
M. Wt: 205.64 g/mol
InChI Key: KVJGCPYZEGGXPL-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of methyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate with an amine source under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanol, hydrochloric acid, and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target, leading to inhibition or activation of the target’s function. The exact pathways involved would vary depending on the specific biological system and target.

Comparison with Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate

Comparison: Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate ester on the pyrazole ring, which allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-6(7(11)12-2)5(3-8)4-9-10;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJGCPYZEGGXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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